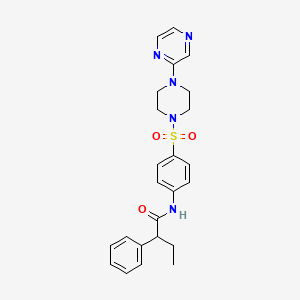

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-2-22(19-6-4-3-5-7-19)24(30)27-20-8-10-21(11-9-20)33(31,32)29-16-14-28(15-17-29)23-18-25-12-13-26-23/h3-13,18,22H,2,14-17H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGQKJJJLXVCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide typically involves multiple steps. One common method includes the reaction of 2-phenylbutanamide with 4-(pyrazin-2-yl)piperazine in the presence of a sulfonylating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine and piperazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide

- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

- N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide

Uniqueness

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is a complex organic compound that has gained attention in various fields, particularly in medicinal chemistry. Its unique structure, which combines a phenyl group, a pyrazine ring, and a piperazine moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , and it features multiple functional groups that contribute to its biological activity. The compound's structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes. For instance, studies have shown that related piperazine derivatives exhibit significant inhibitory effects on certain kinases and proteases, suggesting a similar potential for this compound.

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Preliminary studies indicate that it may possess efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics. This suggests its potential use in treating infections caused by resistant pathogens.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is interest in the central nervous system (CNS) effects of this compound. Similar piperazine derivatives have demonstrated anxiolytic and antidepressant-like activities in animal models, indicating that this compound may also exhibit such properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus. Among the tested compounds, those structurally related to this compound showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antibacterial potential .

Case Study 2: CNS Activity

In a pharmacological evaluation of piperazine derivatives, compounds similar to this compound were assessed for their effects on anxiety-related behaviors in rodents. Results demonstrated a reduction in anxiety-like behaviors at specific dosages, suggesting potential therapeutic applications in anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide | Structure | Antimicrobial activity against resistant strains |

| 2-(4-phenyldihydropyrimidinone) | Structure | CNS effects with anxiolytic properties |

| N-(4-methylpiperidin-1-yloxy)-5-nitropyrimidine | - | Potential as an enzyme inhibitor |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted piperazines and sulfonyl chlorides. For example, 1-(pyrazin-2-yl)piperazine is reacted with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate. Subsequent coupling with 2-phenylbutanamide via amidation (using EDCI/HOBt or similar reagents) yields the final product. Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates and final compounds .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the phenyl, piperazine, and butanamide moieties. Mass Spectrometry (MS) confirms molecular weight (e.g., m/z = 472.1 [M + H]+ for analogs), while Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). High-resolution LCMS ensures purity (>98%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Target-specific assays (e.g., receptor binding for dopamine D3 or serotonin receptors) are prioritized. Radioligand displacement assays using [³H]-spiperone or [³H]-ketanserin can assess affinity. Enzymatic inhibition studies (e.g., kinase or protease assays) may be conducted using fluorogenic substrates. Dose-response curves (IC₅₀) and selectivity indices against related targets (e.g., D2 vs. D3 receptors) are critical for initial profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of the final product in multi-step syntheses?

- Methodological Answer : Optimization involves:

- Temperature Control : Lowering reaction temperatures during sulfonylation to minimize side reactions (e.g., over-sulfonation).

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂) for coupling efficiency in aromatic substitutions.

- Purification : Gradient elution in HPLC (C18 columns) or recrystallization (e.g., ethyl acetate/hexane) to remove unreacted piperazine or sulfonyl chloride byproducts .

Q. What strategies are employed to analyze contradictory biological activity data between structurally similar analogs?

- Methodological Answer : Contradictions (e.g., higher potency in fluorophenyl vs. chlorophenyl analogs) are resolved via:

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses in target receptors.

- Metabolic Stability Tests : Liver microsome assays to identify rapid degradation of certain substituents (e.g., nitro groups).

- Crystallography : Co-crystallization with target proteins to visualize steric clashes or hydrogen-bonding differences .

Q. How is computational modeling utilized in structure-activity relationship (SAR) studies to predict target engagement?

- Methodological Answer : Quantitative SAR (QSAR) models are built using descriptors like logP, polar surface area, and H-bond donors. Machine learning (e.g., Random Forest) predicts activity cliffs for substituents (e.g., pyridinyl vs. thiophenyl). Free-energy perturbation (FEP) calculations quantify the impact of methyl or trifluoromethyl groups on binding affinity .

Q. What experimental designs are recommended for assessing pharmacokinetic properties in preclinical studies?

- Methodological Answer : Use randomized block designs with split-split plots to test variables like formulation (e.g., PEG vs. cyclodextrin) and dosing routes (oral vs. intravenous). Plasma stability assays (37°C, pH 7.4) and tissue distribution studies (LC-MS/MS quantification) are paired with compartmental modeling (e.g., NONMEM) to estimate half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.